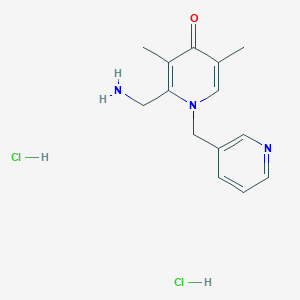

![molecular formula C19H21NO5S B2491526 2,6-二甲基-4-[2-(苯基磺酰)乙酰]苯基 N,N-二甲基甲酸酯 CAS No. 339101-04-1](/img/structure/B2491526.png)

2,6-二甲基-4-[2-(苯基磺酰)乙酰]苯基 N,N-二甲基甲酸酯

描述

Synthesis Analysis

The synthesis of N-methyl- and N,N-dimethylcarbamates of hydroxybenzaldehyde acetals and mercaptals involves preparing a series of compounds with potential anticholinesterase and insecticidal properties. One such compound, 2-(1,3-dioxolan-2-y1)phenyl N-methylcarbamate, has shown outstanding insecticidal activity (Nikles, 1969). Furthermore, synthesis involving the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid leads to structurally interesting isomers (Rublova et al., 2017).

Molecular Structure Analysis

The crystal and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been characterized, revealing insights into hydrogen bonding and intramolecular interactions. These structures are organized as molecular crystals, with steric hindrance playing a critical role in their properties (Rublova et al., 2017).

Chemical Reactions and Properties

Dimethyl-carbamic acid derivatives, such as SP-04, demonstrate significant biological activity, including acetylcholinesterase inhibition and neuroprotective properties against Alzheimer's disease. These findings underline the multifaceted chemical reactions and properties of dimethyl-carbamate derivatives, providing a foundation for exploring similar compounds (Lecanu et al., 2010).

Physical Properties Analysis

The physical properties of carbamate derivatives are closely linked to their molecular structure. For instance, the crystal structures of hemihydrates of N-(1,1-dimethyl)decahydro-2-[(2R,3S)-2-hydroxy-arylsulfonyl]amino]-4-phenylbutyl]-3-isoquinolinecarboxamide demonstrate how molecular conformations and major intermolecular interactions influence the physical characteristics of these compounds (Cunico et al., 2016).

Chemical Properties Analysis

Sulfonylcarbamates, as a class, exhibit unique stability under harsh conditions and reactivity under mild conditions. This behavior highlights their potential as versatile hydroxyl protecting groups in synthetic chemistry, suggesting that similar characteristics might be expected in the synthesis and manipulation of "2,6-dimethyl-4-[2-(phenylsulfonyl)acetyl]phenyl N,N-dimethylcarbamate" and related compounds (Manabe et al., 2013).

科学研究应用

合成和化学性质

- Nikles(1969年)报告了一系列羟基苯甲醛缩醛和巯基甲醛的N-甲基和N,N-二甲基氨基甲酸酯,包括它们的合成、物理性质和杀虫活性。这项研究突出了2,6-二甲基-4-[2-(苯磺酰)乙酰基]苯基N,N-二甲基氨基甲酸所属的更广泛的羧酸酯家族(Nikles, 1969)。

- Fossey和Richards(2004年)探讨了2,6-双(2-噁唑啉基)苯基铂(II) NCN Pincer配合物的合成,包括相关羧酸酯化合物的形成和性质(Fossey & Richards, 2004)。

生物应用

- 赵等人(2009年)对新型乙酰胆碱酯酶抑制剂进行了研究,重点关注邻苯二甲酰氧基苯基N,N-二甲基氨基甲酸酯衍生物,其中包括类似于2,6-二甲基-4-[2-(苯磺酰)乙酰基]苯基N,N-二甲基氨基甲酸的化合物。他们的研究涉及这些化合物的合成,并调查了它们对乙酰胆碱酯酶的抑制活性(Zhao et al., 2009)。

分析化学应用

- Kline,Kusma和Matuszewski(1999年)描述了一种用于在人类血浆中测定非肽催产素受体拮抗剂的方法,该方法涉及在分析过程中使用类似的羧酸酯化合物(Kline, Kusma, & Matuszewski, 1999)。

其他应用

- Ghorab等人(2017年)合成了新型磺胺衍生物,包括4-(4,4-二甲基-2,6-二氧代环己基亚甲基)氨基衍生物,表现出显著的抗菌活性。这项研究表明了相关羧酸酯化合物在抗菌应用中的潜在用途(Ghorab et al., 2017)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H312, and H332, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

[4-[2-(benzenesulfonyl)acetyl]-2,6-dimethylphenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-13-10-15(11-14(2)18(13)25-19(22)20(3)4)17(21)12-26(23,24)16-8-6-5-7-9-16/h5-11H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHUMVOTCJGEFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)N(C)C)C)C(=O)CS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2491444.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2491446.png)

![1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine](/img/structure/B2491451.png)

![4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2491453.png)

![2-[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2491456.png)

![2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid](/img/structure/B2491460.png)

![4-(4-Bromophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine](/img/structure/B2491463.png)